Dipotassium tris(1,2-benzenediolato-O,O')silicate

Description

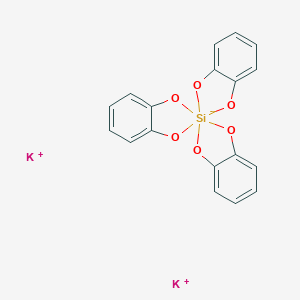

Dipotassium tris(1,2-benzenediolato-O,O')silicate (K₂[Si(O₂C₆H₄)₃]·2H₂O) is a coordination complex widely utilized as a precursor for orthosilicic acid (H₄SiO₄) in experimental studies of silica condensation and biomineralization. Its structure consists of a central silicon atom coordinated to three 1,2-benzenediolato ligands, with two potassium counterions and two water molecules of crystallization. Under mildly acidic conditions (pH ~6.8), the complex rapidly dissociates to release orthosilicic acid, creating supersaturated solutions ideal for studying silica polymerization kinetics and speciation . This controlled release mechanism makes it superior to traditional silicate sources like sodium metasilicate, as it avoids uncontrolled precipitation and enables precise modeling of silicification processes relevant to biological systems .

Properties

InChI |

InChI=1S/C18H12O6Si.2K/c1-2-8-14-13(7-1)19-25(20-14,21-15-9-3-4-10-16(15)22-25)23-17-11-5-6-12-18(17)24-25;;/h1-12H;;/q-2;2*+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFBMPOQXYVYMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)O[Si-2]34(O2)(OC5=CC=CC=C5O3)OC6=CC=CC=C6O4.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12K2O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545209 | |

| Record name | Dipotassium tris[benzene-1,2-diolato(2-)-kappa~2~O~1~,O~2~]silicate(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101519-13-5 | |

| Record name | Dipotassium tris[benzene-1,2-diolato(2-)-kappa~2~O~1~,O~2~]silicate(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium tris(1,2-benzenediolato-O,O')silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium tris(1,2-benzenediolato-O,O)silicate can be synthesized through the reaction of potassium hydroxide with 1,2-benzenediol (catechol) in the presence of silicon tetrachloride. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of dipotassium tris(1,2-benzenediolato-O,O)silicate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Dipotassium tris(1,2-benzenediolato-O,O)silicate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different silicon-oxygen compounds.

Reduction: It can be reduced to form silicon-hydrogen compounds.

Substitution: The catecholate ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Ligand substitution reactions often involve the use of other diols or phenols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silicon dioxide, while reduction can produce silanes .

Scientific Research Applications

Material Science Applications

1.1. Synthesis of Silicate-Based Materials

Dipotassium tris(1,2-benzenediolato-O,O')silicate can serve as a precursor for synthesizing silica-based materials. The hydrolysis of silicate compounds often leads to the formation of silica gels or sol-gel materials, which are critical in the production of ceramics and glass . The incorporation of organic ligands like 1,2-benzenediol enhances the mechanical properties and thermal stability of these materials.

1.2. Coatings and Sealants

Due to its silicate nature, this compound can be utilized in protective coatings and sealants. Potassium silicates are known for their fire-resistant properties when applied to wood and other substrates . The application of this compound as a coating can improve the durability and resistance of materials against environmental degradation.

Agricultural Applications

2.1. Soil Amendment

In horticulture, potassium silicates are increasingly recognized for their role as soil amendments. They enhance soil structure, improve nutrient availability, and increase plant resilience against biotic and abiotic stresses . this compound may contribute to these benefits by providing both potassium and silica, essential nutrients for plant growth.

2.2. Plant Growth Enhancer

Research indicates that silicon compounds can enhance plant growth by improving cell wall strength and increasing drought resistance . The application of this compound could potentially lead to larger fruits and increased yields by fortifying plants against pests and diseases.

Medicinal Chemistry Applications

3.1. Drug Delivery Systems

The unique chemical structure of this compound may allow it to be explored as a drug delivery vehicle. Silicates can encapsulate therapeutic agents and release them in a controlled manner . This property is particularly beneficial in targeted therapies where localized treatment is required.

3.2. Antioxidant Properties

Compounds containing catechol derivatives have been studied for their antioxidant properties . this compound might exhibit similar effects due to its structural components, potentially leading to applications in nutraceuticals or functional foods aimed at reducing oxidative stress.

Case Studies

Mechanism of Action

The mechanism of action of dipotassium tris(1,2-benzenediolato-O,O)silicate involves the coordination of the catecholate ligands to the central silicon atom. This coordination stabilizes the silicon center and allows for various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the ligands and reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Metasilicate (Na₂SiO₃·nH₂O)

Sodium metasilicate is a conventional alkaline silicate source that releases silicate ions (SiO₃²⁻) in high-pH solutions (>10). Unlike dipotassium tris(1,2-benzenediolato-O,O')silicate, its dissociation is pH-dependent and less controllable, often leading to rapid silica precipitation without intermediate oligomer formation. This limits its utility in studies requiring gradual silicic acid release. Morphologically, sodium metasilicate typically produces amorphous silica particles, whereas the dipotassium complex, when paired with amines like cyclam, forms structured hollow tetragonal needles .

Tetramethyl Orthosilicate (TMOS, Si(OCH₃)₄)

TMOS is an alkoxysilane requiring hydrolysis in alcoholic or aqueous solutions to generate silicic acid. Its condensation kinetics are slower and influenced by catalysts (e.g., acids or bases), complicating mechanistic studies. In contrast, this compound dissociates rapidly in water without organic solvents, simplifying experimental setups. TMOS-derived silica often forms spherical nanoparticles, whereas the dipotassium complex enables tailored morphologies (e.g., crystalline needles) through additive-mediated templating .

Disodium Tris(1,2-benzenediolato-O,O')silicate (Na₂[Si(O₂C₆H₄)₃])

The sodium analog shares structural and functional similarities with the dipotassium complex, including pH-triggered silicic acid release. Both compounds are preferable to metasilicates for controlled silicification studies.

Dipotassium Tris(1,2-benzenediolato-O,O')germanate (K₂[Ge(O₂C₆H₄)₃])

Replacing silicon with germanium alters the coordination chemistry and condensation behavior. The germanate analog forms hollow tetragonal prisms under similar pH conditions but yields smaller structures (30 × 3 µm vs. larger silicon-based needles). This highlights the influence of central atom size and electronegativity on morphology and crystallization kinetics .

Key Research Findings

- Controlled Dissociation : The dipotassium complex dissociates >99% at pH 6.8, enabling reproducible silicic acid concentrations for kinetic studies .

- Morphological Control : With cyclam, it forms hollow tetragonal silica needles, whereas sodium metasilicate yields amorphous aggregates .

- Biological Relevance : Its pH range (6.8–7.0) aligns with physiological conditions, making it suitable for biomimetic silicification research .

- Germanium Analogs : KGeCat produces smaller structures, suggesting central atom size critically influences morphology .

Biological Activity

Dipotassium tris(1,2-benzenediolato-O,O')silicate is an organosilicon compound with the molecular formula and a molecular weight of approximately 430.57 g/mol. This compound is notable for its biological activity, particularly in the context of enzyme interactions and cell signaling pathways.

Chemical Structure and Properties

The compound features a silicate backbone coordinated to three 1,2-benzenediolate ligands. Its structure can be represented in various chemical notations:

- SMILES :

[K+].[K+].O1c6ccccc6O[Si-2]142(Oc3ccccc3O2)Oc5ccccc5O4 - InChI :

InChI=1/C18H12O6Si.2K/c1-2-8-14-13(7-1)19-25(20-14,21-15-9-3-4-10-16(15)22-25)23-17-11-5-6-12-18(17)24-25;;/h1-12H;;/q-2;2*+1

Table 1: Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C18H12K2O6Si |

| Molecular Weight | 430.57 g/mol |

| CAS Number | 101519-13-5 |

| Systematic Name | Dipotassium tris[benzene-1,2-diolato(2-)-κ2O1,O2]silicate(2-) |

Enzyme Interaction and Signaling Pathways

Research indicates that this compound exhibits significant biological activity, particularly in modulating enzyme functions and influencing cell signaling pathways. The compound has been shown to interact with various enzymes, potentially altering their activity and affecting cellular processes.

Case Study: Enzyme Activity Modulation

A study investigated the effects of this compound on specific enzymes involved in metabolic pathways. The findings revealed that the compound could enhance or inhibit enzyme activity depending on concentration and environmental conditions.

Silica Speciation and Condensation

Research has highlighted the role of this compound in silica condensation processes. The compound can dissociate under neutral pH conditions to form orthosilicic acid, which is crucial for biosilicification—a process by which organisms produce silica structures.

Table 2: Key Findings from Silica Condensation Studies

| Parameter | Observed Effect |

|---|---|

| pH Level | Rapid dissociation at neutral pH (≈7) |

| Temperature | Increased condensation rates at elevated temperatures |

| Reaction Time | Significant changes within seconds after pH adjustment |

The mechanism by which this compound exerts its biological effects involves its ability to coordinate with various substrates. This coordination facilitates catalytic reactions and influences the stability of silicate species in solution.

Kinetic Analysis of Dissociation

A kinetic analysis performed on the dissociation of the compound revealed that it proceeds through two stages:

- Removal of the first 1,2-dihydroxybenzene moiety.

- Subsequent removal of remaining moieties upon hydrolysis.

This process is critical for understanding how the compound can be utilized in biological systems for silica transport and biomineralization.

Safety and Handling

Due to its potential to cause burns and tissue damage upon contact, appropriate safety measures should be taken when handling this compound. Protective clothing, gloves, and eye protection are recommended to mitigate risks associated with exposure.

Q & A

Basic: How can researchers prepare stable solutions of orthosilicic acid using dipotassium tris(1,2-benzenediolato-O,O')silicate for controlled silica condensation studies?

Methodological Answer:

To generate supersaturated orthosilicic acid (H₄SiO₄) solutions, dissolve this compound·2H₂O in deionized water at 30 mM concentration. Adjust the pH to 6.8 ± 0.05 using 2M HCl to ensure ~99% dissociation of the complex . This pH minimizes variability in silicic acid condensation kinetics and mimics near-physiological conditions. The high initial silicic acid concentration allows full condensation to be monitored within 24 hours, enabling time-resolved studies of nucleation and polymerization .

Basic: What analytical methods are recommended for characterizing silicate speciation during condensation?

Methodological Answer:

- Molybdenum Yellow/Blue Assay: Add 10 µL of condensing silicic acid solution to molybdic acid reagent at timed intervals (0–24 hours). Monitor silicomolybdic acid complex formation at 410 nm (avoid 370 nm due to noise from interfering species) .

- ¹H NMR: Use sodium-2,2-dimethyl-2-silapentane-5-sulfonate (DSS) as an internal standard to track ligand dissociation and silicic acid release .

- Titrimetry: Quantify free silicic acid via acid-base titration under controlled pH .

Table 1: Time-dependent silicate species identification using molybdate assays

| Time (hours) | Dominant Silicate Species | Absorbance (410 nm) |

|---|---|---|

| 0–2 | Monomeric H₄SiO₄ | 0.05–0.15 |

| 2–6 | Dimers/Trimers | 0.15–0.30 |

| 6–24 | Oligomers (n ≥ 4) | 0.30–0.45 |

Basic: What role does this compound play in silica morphogenesis studies with amines?

Methodological Answer:

When combined with nitrogen-containing templates like 1,4,8,11-tetraazacyclotetradecane (cyclam), this precursor forms hollow tetragonal silica needles (30–50 µm) via pH-controlled co-assembly. Adjust the pH to 6.7–11.4 to modulate amine protonation states, which direct silica polymerization into layered crystalline structures . Comparative studies with germanate analogs (e.g., dipotassium tris(1,2-benzenediolato-O,O')germanate) show smaller prisms (30 × 3 µm), highlighting silicate-specific coordination dynamics .

Table 2: Silica structures formed with different amine templates

| Amine Template | pH Range | Silica Morphology | Size (µm) |

|---|---|---|---|

| Cyclam | 6.7–11.4 | Hollow tetragonal needles | 30–50 |

| Linear diamines | 7.0–9.0 | Spherical nanoparticles | 0.1–0.5 |

Advanced: How can kinetic modeling resolve contradictions in condensation rate constants reported for this compound-derived systems?

Methodological Answer:

Discrepancies in rate constants (e.g., due to pH drift or unaccounted oligomers) are addressed via:

- Temperature-dependent studies: Calculate activation energies (Eₐ) using Arrhenius plots from condensation rates measured at 25–45°C .

- Speciation correction: Normalize molybdate assay data against ¹H NMR or titration results to exclude contributions from non-reactive oligomers .

- pH-stat systems: Maintain constant pH with automated HCl/NaOH titration to prevent kinetic artifacts from protonation shifts .

Advanced: What experimental strategies can isolate the effects of additives (e.g., ions, biomolecules) on silica condensation kinetics?

Methodological Answer:

- Control system calibration: Pre-establish baseline condensation rates (monomeric → oligomeric transition) in additive-free 30 mM precursor solutions at pH 6.8 .

- Additive screening: Introduce additives (e.g., Ca²⁺, polyamines) at biologically relevant concentrations (0.1–10 mM). Monitor deviations in molybdate assay kinetics and silica morphology via SEM .

- Competitive binding assays: Use ¹H NMR to quantify catechol ligand displacement by additives, which may alter silicic acid release rates .

Advanced: How does this compound compare to other precursors (e.g., TMOS, sodium metasilicate) in bioinspired silica synthesis?

Methodological Answer:

Advantages:

- Generates monomeric H₄SiO₄ without alcohol byproducts (unlike TMOS) .

- Avoids rapid gelation issues of sodium metasilicate at neutral pH .

Limitations: - Catechol ligands may interfere with biomolecule interactions in hybrid systems.

- Higher cost than conventional precursors.

Table 3: Precursor comparison in green nanosilica synthesis

| Precursor | pH Stability | Byproducts | Silica Purity |

|---|---|---|---|

| Dipotassium tris(...)silicate | 6.0–7.5 | None | High |

| Tetramethyl orthosilicate (TMOS) | 3.0–5.0 | Methanol | Moderate |

| Sodium metasilicate | 10.0–12.0 | Na⁺ ions | Low |

Advanced: What mechanistic insights into biological silicification can be derived from silicate speciation analysis?

Methodological Answer:

Speciation studies reveal that diatoms and sponges utilize oligomeric silicates (not monomers) for templated mineralization. By correlating in vitro condensation data (e.g., molybdate assays ) with in vivo silica deposition rates, researchers can identify evolutionarily conserved pathways. For example, pH-dependent oligomer stabilization (observed at pH 6.8–7.2 ) mirrors silica transporter activity in marine organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.